3-iodo-N-(pyrimidin-5-ylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10IN3 |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
3-iodo-N-(pyrimidin-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H10IN3/c12-10-2-1-3-11(4-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |
InChI Key |
XHSKYVMGDJGUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Strategies for 3 Iodo N Pyrimidin 5 Ylmethyl Aniline
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-iodo-N-(pyrimidin-5-ylmethyl)aniline, two primary bond disconnections are considered logical.
Disconnection 1 (Route A): C-N Alkyl Bond Formation. The most intuitive disconnection is at the C-N bond between the aniline (B41778) nitrogen and the benzylic-like methylene (B1212753) group. This approach suggests two main forward synthetic pathways: N-alkylation methods.
Path A1 (Reductive Amination): This involves the reaction of 3-iodoaniline (B1194756) and pyrimidine-5-carbaldehyde (B119791).
Path A2 (Direct Alkylation): This involves the nucleophilic substitution reaction between 3-iodoaniline and a 5-(halomethyl)pyrimidine derivative.
Disconnection 2 (Route B): C-N Aryl Bond Formation. A second strategic disconnection can be made at the C-N bond between the aniline's aromatic ring and the nitrogen atom. This points towards C-N cross-coupling methodologies as the forward synthetic strategy.
Path B1 (Palladium-Catalyzed): This suggests a Buchwald-Hartwig amination between 3-iodoaniline (or 1,3-diiodobenzene) and a suitable pyrimidine-containing amine.
Path B2 (Copper-Catalyzed): This points to an Ullmann-type coupling, a classic method for forming aryl-nitrogen bonds.
These disconnections form the basis for the detailed synthetic strategies discussed in the following sections.
N-Alkylation Approaches to Secondary Amines
N-alkylation approaches construct the target molecule by forming the bond between the aniline nitrogen and the methylene bridge of the pyrimidin-5-ylmethyl group.
Reductive amination is a robust and widely used method for forming C-N bonds. This process involves two key steps: the initial reaction of an amine (3-iodoaniline) with a carbonyl compound (pyrimidine-5-carbaldehyde) to form an imine intermediate, followed by the in-situ reduction of the imine to the desired secondary amine.
The reaction is typically performed as a one-pot synthesis. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a common choice due to its mildness and selectivity for imines over aldehydes. redalyc.org Other reducing agents like sodium borohydride (B1222165) may also be used, although conditions might require more careful control to prevent side reactions. redalyc.orgresearchgate.net The choice of solvent and the potential use of acid or base catalysts can influence reaction rates and yields. redalyc.orgresearchgate.net
Table 1: Representative Conditions for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| 3-Iodoaniline | Pyrimidine-5-carbaldehyde | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room temperature, overnight stirring. redalyc.org |
| 3-Iodoaniline | Pyrimidine-5-carbaldehyde | Sodium Borohydride (NaBH4) | Methanol (MeOH) | Sequential addition: form imine first, then add reductant. redalyc.orgresearchgate.net |
Note: This table presents plausible reaction conditions based on general principles of reductive amination, as specific literature for this exact transformation is not available.
Direct N-alkylation involves the reaction of 3-iodoaniline, acting as a nucleophile, with a pyrimidine (B1678525) derivative containing a leaving group on the methyl substituent, such as 5-(chloromethyl)pyrimidine (B28068) or 5-(bromomethyl)pyrimidine. This is a classical nucleophilic substitution (SN2) reaction.
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent is critical to prevent side reactions and ensure good yields.
Table 2: Key Components for Direct Alkylation
| Nucleophile | Electrophile | Base | Solvent |
|---|
Note: This table outlines a general approach. The reactivity of the halide (Br > Cl) and the specific reaction conditions (temperature, concentration) would need to be optimized.
C-N Bond Formation Methodologies
These strategies involve forming the aryl-nitrogen bond, coupling an aniline derivative with a pyrimidine derivative. These methods are powerful tools in modern organic synthesis, particularly for constructing molecules with complex aromatic systems.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. wikipedia.org For the synthesis of this compound, this could theoretically be achieved by coupling 3-iodoaniline with pyrimidin-5-ylmethylamine.
The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition with the aryl halide. Subsequent steps involve coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. nih.govthieme-connect.com
Table 3: Typical Components for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent |
|---|
Note: This table lists common reagents for this reaction type. Yields for N-aryl pyrimidine derivatives can range from moderate to good (27-82%) depending on the specific substrates and optimized conditions. nih.gov
The Ullmann condensation, or Ullmann-type coupling, is a classic copper-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.org While traditional Ullmann reactions often require harsh conditions (high temperatures, polar solvents), modern advancements have introduced milder protocols using soluble copper catalysts and various ligands. wikipedia.orgfrontiersin.org
The reaction involves the coupling of an aryl halide, such as 3-iodoaniline, with an amine like pyrimidin-5-ylmethylamine. The mechanism is thought to involve a Cu(I) species. wikipedia.org Recent developments have shown that ligands such as amino acids (e.g., L-proline, N-methylglycine) or diamines can significantly improve reaction efficiency, allowing the process to occur at lower temperatures. researchgate.netacs.org
Table 4: Conditions for Modern Ullmann-Type Coupling
| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent |
|---|
Note: Modern Ullmann protocols can be an effective alternative to palladium-catalyzed methods, offering advantages in terms of cost and sometimes different substrate compatibility. acs.org
Halogenation Strategies for the Iodo Moiety
Direct iodination of the precursor, 3-amino-N-(pyrimidin-5-ylmethyl)aniline, presents a straightforward approach to introduce the iodo group. This method typically involves an electrophilic iodinating agent that reacts with the electron-rich aniline ring. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the desired product is the 3-iodo isomer, this strategy would be most effective if the starting material were N-(pyrimidin-5-ylmethyl)aniline, allowing for iodination at the meta position relative to the secondary amine. However, if starting with the 3-amino precursor, the existing amino group would direct iodination to positions 2, 4, and 6, making the synthesis of the 3-iodo isomer challenging via this route without the use of blocking groups.
A potential greener approach for direct iodination of aromatic compounds involves the use of molecular iodine in the presence of an oxidizing agent or a catalyst under solvent-free conditions. mdpi.com For instance, a solid-state iodination using iodine and silver nitrate (B79036) has been reported for the C5-iodination of pyrimidines, demonstrating a simple, efficient, and environmentally friendly method. mdpi.com While this specific method was applied to the pyrimidine ring, a similar principle could be explored for the aniline moiety.
Proposed Reaction Scheme for Direct Iodination:
| Reactant | Reagent | Condition | Product |
| 3-amino-N-(pyrimidin-5-ylmethyl)aniline | I2, AgNO3 | Mechanical Grinding, 20-30 min | 3-amino-4-iodo-N-(pyrimidin-5-ylmethyl)aniline |
Note: The table indicates the likely product based on directing group effects, not the target compound.
A more reliable and widely used method for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer reaction. nih.gov This two-step process begins with the diazotization of a primary aromatic amine, in this case, 3-amino-N-(pyrimidin-5-ylmethyl)aniline, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) at low temperatures (0-5 °C).
In the second step, the diazonium salt is treated with an iodide salt, such as potassium iodide (KI). The diazonium group is an excellent leaving group (N2 gas), and its displacement by the iodide nucleophile proceeds readily, often without the need for a copper catalyst, which is typically required for the introduction of other halogens like chlorine or bromine. nih.gov
Proposed Reaction Scheme for Sandmeyer-type Iodination:
| Reactant | Reagents | Conditions | Product |
| 3-amino-N-(pyrimidin-5-ylmethyl)aniline | 1. NaNO2, H2SO42. KI | 1. 0-5 °C2. Room Temperature | This compound |
Green Chemistry Considerations in Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and improving process safety and efficiency. rasayanjournal.co.in Key areas of focus include the use of benign solvents, the development of catalytic systems, and the implementation of energy-efficient reaction conditions. rasayanjournal.co.in
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs). For the synthesis of pyrimidine derivatives and their analogues, several solvent-free and aqueous methods have been developed. acs.org
Mechanochemical methods, such as ball milling, offer a solvent-free alternative for conducting organic reactions. acs.org This technique involves the grinding of solid reactants together, often with a catalytic amount of a solid catalyst, to initiate the reaction. acs.org The direct iodination approach mentioned earlier, using solid iodine and silver nitrate under mechanical grinding, is an excellent example of a solvent-free process. mdpi.com
The use of water as a reaction solvent is another cornerstone of green chemistry. For certain steps in the synthesis, such as the amination of chloropyrimidines to form the N-(pyrimidin-5-ylmethyl)aniline backbone, water has been shown to be a viable and even rate-enhancing solvent under acidic conditions. acs.org
The development of efficient and recyclable catalysts is central to sustainable synthesis. For the construction of the pyrimidine core and the subsequent amination steps, various catalytic systems have been explored.
For the amination step, which is crucial for forming the C-N bond between the aniline and pyrimidine moieties, both palladium-catalyzed cross-coupling reactions and SNAr reactions in green solvents have been investigated. acs.org The choice between these depends on the specific substrates and the desired reaction conditions.
Reactivity and Transformations of 3 Iodo N Pyrimidin 5 Ylmethyl Aniline
Reactivity at the Iodoarene Moiety
The primary site of reactivity for transformations on the aromatic core of 3-iodo-N-(pyrimidin-5-ylmethyl)aniline is the carbon-iodine bond. This bond is susceptible to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that result in the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are particularly effective in mediating the cross-coupling of aryl iodides with a variety of coupling partners. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. For this compound, this reaction would enable the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the 3-position of the aniline (B41778) ring. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The choice of ligand, base, and solvent is crucial for achieving high yields. Given the presence of the pyrimidine (B1678525) and secondary amine functionalities, which can coordinate to the palladium center, the selection of appropriate ligands is critical to ensure efficient catalytic turnover.
A typical reaction would involve the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to promote the reaction. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Example Condition |
| Aryl Iodide | This compound |
| Boronic Acid/Ester | Phenylboronic acid, 4-methoxyphenylboronic acid, Pyridine-3-boronic acid |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%), Pd(OAc)₂ (2 mol%) with a phosphine ligand |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-120 °C |
The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of biaryl and heteroaryl-aryl compounds derived from this compound.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes. organic-chemistry.org This reaction is cocatalyzed by palladium and copper(I) salts. The reaction of this compound with a terminal alkyne would yield a 3-(alkynyl)-N-(pyrimidin-5-ylmethyl)aniline derivative. These products can serve as valuable intermediates for the synthesis of more complex heterocyclic structures or as building blocks in materials science.
The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) salt (such as CuI), and an amine base which also often serves as the solvent.
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Example Condition |
| Aryl Iodide | This compound |
| Terminal Alkyne | Phenylacetylene, 1-hexyne, Trimethylsilylacetylene |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper(I) Cocatalyst | CuI (5-10 mol%) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, or neat amine |
| Temperature | Room temperature to 80 °C |
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.com The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex organic molecules.
The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. The stereoselectivity of the reaction is often high, typically favoring the formation of the E-isomer.
Table 3: General Conditions for the Heck Reaction of Aryl Iodides
| Parameter | Example Condition |
| Aryl Iodide | This compound |
| Alkene | Styrene, Methyl acrylate, Acrylonitrile |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tolyl)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80-140 °C |
The Stille coupling involves the reaction of an organohalide with an organostannane reagent in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide variety of functional groups. The coupling of this compound with an organostannane, such as a vinyl-, aryl-, or heteroarylstannane, would provide a versatile route to a range of substituted aniline derivatives. A significant drawback of this reaction is the toxicity of the organotin reagents and byproducts.
Table 4: Representative Conditions for Stille Coupling of Aryl Iodides
| Parameter | Example Condition |
| Aryl Iodide | This compound |
| Organostannane | Tributyl(vinyl)tin, Tributyl(phenyl)tin, 2-(Tributylstannyl)thiophene |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Solvent | Toluene, THF, DMF |
| Additives | LiCl (in some cases to facilitate transmetalation) |
| Temperature | 80-120 °C |
Iodoarenes can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. researchgate.netnih.gov These compounds, such as (diacetoxyiodo)arenes and iodonium (B1229267) salts, can act as electrophilic sources of the aryl group or as oxidizing agents. nih.gov The iodo group of this compound could potentially be oxidized to a hypervalent iodine(III) or iodine(V) species.
The preparation of a (diacetoxyiodo)arene derivative, for instance, is typically achieved by treating the iodoarene with an oxidizing agent like peracetic acid in acetic anhydride, or with reagents such as sodium perborate (B1237305) in acetic acid. organic-chemistry.org These hypervalent iodine reagents can then be used in a variety of transformations, including the arylation of nucleophiles.
Table 5: Conditions for the Preparation of a (Diacetoxyiodo)arene
| Parameter | Example Condition |
| Iodoarene | This compound |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (mCPBA), Sodium perborate (NaBO₃) |
| Solvent | Acetic acid, Dichloromethane |
| Temperature | 0 °C to room temperature |
The resulting hypervalent iodine compound derived from this compound could then participate in reactions such as the transfer of the 3-(N-(pyrimidin-5-ylmethyl)amino)phenyl group to a wide range of nucleophiles.
Reactions Involving Hypervalent Iodine Chemistry
Oxidative Coupling Reactions
While specific studies on the oxidative coupling of this compound are not extensively documented, the reactivity of the aniline moiety suggests its potential to participate in such transformations. Oxidative coupling reactions of aromatic amines are well-established methods for forming new carbon-carbon or carbon-nitrogen bonds. rdd.edu.iqresearchgate.net These reactions typically involve an oxidant that facilitates the coupling of two aromatic amine molecules or an aromatic amine with another nucleophile. rdd.edu.iq
In the presence of a suitable oxidant, such as potassium dichromate in an acidic medium, it is conceivable that this compound could undergo self-coupling or cross-coupling with other anilines or aromatic compounds. researchgate.net The reaction would likely proceed through the formation of a radical cation intermediate on the aniline ring, which could then attack another neutral aniline molecule. The regioselectivity of such a coupling would be influenced by the electronic effects of the iodo and the N-(pyrimidin-5-ylmethyl) substituents.
It is also worth noting that transition metal catalysts, such as rhodium(III), have been employed for the oxidative C-H activation and coupling of anilines with various partners, including alkenes. frontiersin.org This suggests that under appropriate catalytic conditions, the aniline ring of this compound could be functionalized at one of its C-H positions.
Ligand Coupling Reactions for C-C and C-Heteroatom Bond Formation
The presence of an iodo-substituted aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comunimib.it This would allow for the introduction of a wide range of alkyl, alkenyl, aryl, and heteroaryl substituents at the 3-position of the aniline ring. The general robustness of the Suzuki-Miyaura coupling suggests that it would be a highly effective method for the diversification of the this compound scaffold. nih.govrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| ortho-bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-aminobiphenyl | 95% | nih.gov |
| 4-iodotoluene | 4-fluoroaniline | Ni(acac)₂ | NaOtBu | 4-fluoro-N-(p-tolyl)aniline | 81% | nih.gov |
Heck Coupling: In a Heck coupling reaction, the aryl iodide would be coupled with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond and the introduction of a vinyl group at the 3-position of the aniline ring.
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. researchgate.netrsc.orgresearchgate.net A palladium catalyst, a copper(I) co-catalyst, and a base are typically employed. researchgate.net This would introduce an alkynyl substituent onto the aniline ring, which could serve as a handle for further transformations.
Buchwald-Hartwig Amination: The iodo group can be substituted with a variety of nitrogen nucleophiles, including primary and secondary amines, through a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgresearchgate.netnih.gov This reaction is a powerful tool for the formation of C-N bonds and would allow for the synthesis of a diverse range of N-substituted derivatives of 3-amino-N-(pyrimidin-5-ylmethyl)aniline. wikipedia.orgresearchgate.net
Table 2: Examples of Buchwald-Hartwig Amination with Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Aniline | Pd-Co bimetallic alloy | K₂CO₃ | Diphenylamine | 95% | researchgate.net |
| 1-Iodo-3,5-dimethylbenzene | Morpholine | Ni(acac)₂ | NaOtBu | 4-(3,5-dimethylphenyl)morpholine | 97% | nih.gov |
Reactivity at the Secondary Amine Nitrogen
The secondary amine nitrogen in this compound is a nucleophilic center and can participate in a variety of bond-forming reactions.
The secondary amine can be readily acylated with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. iscientific.org Similarly, sulfonylation with sulfonyl chlorides in the presence of a base would yield sulfonamides. mdpi.com These reactions are generally high-yielding and provide stable products.
While the secondary amine is already alkylated with a pyrimidin-5-ylmethyl group, further alkylation is possible, though it may be challenging to achieve selectively due to the potential for overalkylation to form a quaternary ammonium (B1175870) salt. nih.govresearchgate.netchemrxiv.orgdtic.mil The reaction would typically involve an alkyl halide and a base. researchgate.net Arylation of the secondary amine could potentially be achieved through a Buchwald-Hartwig type C-N cross-coupling reaction with an aryl halide.
The secondary amine can undergo condensation reactions with aldehydes and ketones. Reaction with an aldehyde or ketone would initially form a hemiaminal intermediate, which, in the case of a primary amine, would typically dehydrate to form an imine. With a secondary amine, the analogous iminium ion is formed, which can be a reactive intermediate for other transformations. Reductive amination, where the condensation is followed by in-situ reduction, would lead to the formation of a tertiary amine. evitachem.com
Reactivity of the Pyrimidine Ring
The pyrimidine ring in this compound is an electron-deficient heterocycle. Its reactivity is influenced by the electron-donating character of the methylene-amino substituent at the 5-position.
The pyrimidine ring is generally susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are ortho and para to the ring nitrogens. However, the presence of the substituent at the 5-position may modulate this reactivity.
Under certain conditions, pyrimidine rings can undergo transformations and rearrangements, especially when activated by appropriate functional groups. For instance, reactions of certain pyrimidinone derivatives with anilines have been shown to lead to ring contraction to form imidazolones or other rearranged products. researchgate.net While the pyrimidine ring in this compound is not a pyrimidinone, this illustrates the potential for complex reactivity.
Furthermore, the pyrimidine ring can participate in cyclization reactions. For example, aminopyrimidines are known to react with various reagents to form fused heterocyclic systems. nih.gov It is conceivable that under appropriate conditions, the pyrimidine ring in the target molecule could undergo intramolecular cyclization with a suitably functionalized aniline ring.
Electrophilic Aromatic Substitution
The electrophilic aromatic substitution (EAS) reactivity of this compound is dictated by the electronic properties of its two aromatic systems: the aniline and pyrimidine rings.
Aniline Ring Reactivity: The aniline ring is anticipated to be the more reactive of the two aromatic systems towards electrophiles. This heightened reactivity is due to the presence of the secondary amine group, which is a potent activating group. The nitrogen's lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing its electron density and making it more susceptible to electrophilic attack. This activating effect is somewhat tempered by the deactivating, electron-withdrawing inductive effect of the iodine atom.
The directing effects of the substituents on the aniline ring are as follows:
-NHCH₂-pyrimidine group: As a strong activating group, it directs incoming electrophiles to the ortho and para positions.
Iodo group: While deactivating, halogens are also ortho, para-directors.
Considering these directing effects, electrophilic substitution is predicted to occur at the positions ortho and para to the amino group (positions 2, 4, and 6) and ortho to the iodo group (positions 2 and 4). The confluence of these directing effects strongly suggests that positions 2 and 4 are the most likely sites for substitution. Steric hindrance from the bulky pyrimidinylmethyl group might slightly disfavor substitution at the 2-position, potentially making the 4-position the most favored site for electrophilic attack.
Pyrimidine Ring Reactivity: The pyrimidine ring is an electron-deficient heterocycle, a characteristic that generally makes it resistant to electrophilic aromatic substitution. The two nitrogen atoms within the ring withdraw electron density, deactivating it towards attack by electrophiles. However, the pyrimidine ring in this molecule is substituted at the 5-position with a -CH₂NH-aniline group. The amino group is electron-donating and would be expected to activate the pyrimidine ring to some extent, making EAS more feasible than in an unsubstituted pyrimidine. Electrophilic attack, if it were to occur, would likely be directed to the positions influenced by this activating group.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a potential transformation for this compound, with the likelihood of reaction differing significantly between the two aromatic rings.
Aniline Ring Reactivity: The aniline ring, being electron-rich due to the activating amino group, is generally not susceptible to nucleophilic aromatic substitution. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this part of the molecule. Therefore, direct displacement of the iodo group by a nucleophile on the aniline ring is considered unlikely under standard SNAr conditions.
Pyrimidine Ring Reactivity: In contrast, the electron-deficient nature of the pyrimidine ring makes it a more plausible candidate for nucleophilic aromatic substitution. While the pyrimidine ring in this specific molecule does not have a leaving group directly attached, related pyrimidine systems with suitable leaving groups (such as halogens) are known to undergo SNAr. Should a derivative of this compound be prepared with a leaving group on the pyrimidine ring (e.g., at the 2-, 4-, or 6-positions), it would be expected to react with nucleophiles. The rate and regioselectivity of such a reaction would be influenced by the position of the leaving group and the reaction conditions.
Metalation and Subsequent Functionalization
The presence of an iodo substituent on the aniline ring provides a handle for metalation, a powerful tool for further functionalization.
Metal-Halogen Exchange: The carbon-iodine bond in this compound can undergo metal-halogen exchange. This reaction is typically carried out using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. The exchange would replace the iodine atom with a lithium atom, generating a highly reactive aryllithium species.
This lithiated intermediate can then be reacted with a wide variety of electrophiles to introduce new functional groups onto the aniline ring at the original position of the iodine atom. This two-step sequence allows for the synthesis of a diverse range of derivatives.
Table 1: Potential Functionalization via Metal-Halogen Exchange
| Electrophile | Functional Group Introduced |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Aldehydes (RCHO) | Secondary alcohol (-CH(OH)R) |
| Ketones (R₂C=O) | Tertiary alcohol (-C(OH)R₂) |
| Alkyl halides (R'X) | Alkyl group (-R') |
| Borates (B(OR)₃) | Boronic acid (-B(OH)₂) |
Functionalization of the Methylene (B1212753) Linker
The methylene (-CH₂-) bridge connecting the aniline and pyrimidine moieties is another potential site for chemical modification.
Benzylic Reactivity: The C-H bonds of the methylene linker are benzylic in nature, being adjacent to the pyrimidine ring. Benzylic positions are known to be more reactive towards certain types of reactions, such as free radical halogenation and oxidation, compared to typical alkyl C-H bonds. This increased reactivity is due to the stabilization of the resulting radical or ionic intermediate by the adjacent aromatic ring.
Oxidation: The methylene group could potentially be oxidized to a carbonyl group (C=O) using appropriate oxidizing agents. This would transform the secondary amine into an amide, significantly altering the electronic and steric properties of the molecule.
Deprotonation and Alkylation: The protons on the methylene linker are also adjacent to a secondary amine. It might be possible to deprotonate this position using a strong base to form a carbanion, which could then be reacted with electrophiles, such as alkyl halides, to introduce substituents at the methylene bridge. The feasibility of this approach would depend on the acidity of the methylene protons and the choice of base and reaction conditions.
Synthesis of Derivatives and Analogues
Modifications on the Aniline (B41778) Ring
The aniline ring of 3-iodo-N-(pyrimidin-5-ylmethyl)aniline is a key target for structural variation, including the substitution of the iodine atom with other halogens, the introduction of various organic substituents, and the construction of fused ring systems.
Analogues of this compound featuring different halogen atoms at the 3-position of the aniline ring can be synthesized through standard synthetic methodologies. The general approach involves the condensation of a 3-haloaniline with pyrimidine-5-carbaldehyde (B119791), followed by reduction of the resulting imine.
For instance, the synthesis of 3-bromo-N-(pyrimidin-5-ylmethyl)aniline can be achieved by reacting 3-bromoaniline (B18343) with pyrimidine-5-carbaldehyde. This reaction is typically carried out under conditions that facilitate imine formation, which is then subsequently reduced to the desired secondary amine. The choice of reducing agent and reaction conditions can be optimized to ensure high yield and purity of the final product. Similarly, the chloro-analogue can be prepared starting from 3-chloroaniline. The availability of a wide range of substituted anilines provides a straightforward route to a variety of halogenated derivatives.
A common synthetic route is reductive amination, where the 3-haloaniline and pyrimidine-5-carbaldehyde are reacted in the presence of a reducing agent such as sodium borohydride (B1222165). This one-pot procedure is efficient for generating the target N-(pyrimidin-5-ylmethyl)aniline derivatives.
| Starting Aniline | Product | General Synthetic Method |
|---|---|---|
| 3-Bromoaniline | 3-bromo-N-(pyrimidin-5-ylmethyl)aniline | Reductive amination with pyrimidine-5-carbaldehyde |
| 3-Chloroaniline | 3-chloro-N-(pyrimidin-5-ylmethyl)aniline | Reductive amination with pyrimidine-5-carbaldehyde |
The introduction of alkyl, aryl, or heteroaryl groups onto the aniline ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. These substituents can be introduced using a variety of modern cross-coupling reactions, leveraging the reactivity of the halogen atom (iodine or bromine) on the aniline ring.
For example, Suzuki, Stille, or Heck coupling reactions can be employed to introduce aryl or heteroaryl moieties at the 3-position. These palladium-catalyzed reactions are highly versatile and tolerate a wide range of functional groups. The synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives showcases a relevant strategy where a heteroaryl group (triazole) is introduced onto the aniline ring. nih.gov This was achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful click chemistry reaction. nih.gov
The iodo-substituted aniline core of this compound is a suitable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. The presence of the iodine atom allows for the application of various transition-metal-catalyzed and radical-mediated cyclization methods to construct novel polycyclic frameworks.
One common strategy involves the palladium-catalyzed intramolecular cyclization of N-acylated or N-alkylated derivatives. For instance, the synthesis of 3-iodoindoles can be achieved through the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. nih.gov This methodology could be adapted to derivatives of this compound, where the pyrimidin-5-ylmethyl group could potentially participate in or influence the cyclization process.
Furthermore, palladium-catalyzed domino reactions of ortho-iodoanilines with alkynes have been shown to produce 3,4-fused tricyclic indole (B1671886) skeletons. mdpi.com These advanced synthetic strategies could be explored to generate complex, fused analogues of the parent compound, leading to structurally diverse molecules with potentially novel biological activities. The synthesis of fused nitrogen-containing heterocycles can also be achieved through cascade reactions involving intramolecular C-N bond formation. scholaris.ca
Modifications on the Pyrimidine (B1678525) Ring
The pyrimidine ring is another key site for structural modification, offering opportunities to synthesize analogues with substituted pyrimidines or to replace the pyrimidine ring with its isomers, such as pyridine (B92270).
Analogues of this compound with substituents on the pyrimidine ring can be synthesized by starting with appropriately substituted pyrimidine-5-carbaldehydes. A wide variety of substituted pyrimidines are known, many of which have been explored in the context of developing kinase inhibitors. mdpi.comnih.gov
For example, the synthesis of 2,4-disubstituted pyrimidine derivatives has been extensively studied. mdpi.com By employing a 2- or 4-substituted pyrimidine-5-carbaldehyde in the reductive amination reaction with 3-iodoaniline (B1194756), the corresponding substituted analogues can be obtained. The synthesis of N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl) derivatives, followed by reaction with various substituted anilines, highlights a versatile route to a range of 2-substituted aniline pyrimidine derivatives. mdpi.com
The synthesis of 5-hydroxymethylpyrimidines with various substituents at the 4-position has also been reported, providing another avenue for derivatization. mdpi.com Furthermore, reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents can lead to the formation of complex pyrimidine-containing structures. mdpi.comresearchgate.net
| Substituted Pyrimidine Precursor | Potential Analogue Structure |
|---|---|
| 2-Chloro-pyrimidine-5-carbaldehyde | 3-iodo-N-((2-chloropyrimidin-5-yl)methyl)aniline |
| 4-Amino-pyrimidine-5-carbaldehyde | N-((4-aminopyrimidin-5-yl)methyl)-3-iodoaniline |
| 2,4-Dichloro-pyrimidine-5-carbaldehyde | N-((2,4-dichloropyrimidin-5-yl)methyl)-3-iodoaniline |
Isomeric analogues where the pyrimidine ring is replaced by a pyridine ring can provide valuable insights into the role of the heterocyclic core. The synthesis of N-(pyridin-3-ylmethyl)aniline and its isomers is well-documented. prepchem.comresearchgate.netfigshare.com
The most common method for the synthesis of these pyridine analogues is the reductive amination of the corresponding pyridinecarboxaldehyde with aniline. For example, N-(pyridin-3-ylmethyl)aniline is typically prepared by reacting 3-pyridinecarboxaldehyde (B140518) (nicotinaldehyde) with aniline in the presence of a suitable reducing agent. Similarly, the pyridin-2-yl and pyridin-4-yl analogues can be synthesized from 2-pyridinecarboxaldehyde (B72084) and 4-pyridinecarboxaldehyde, respectively.
The synthesis of N,N-bis(2-pyridylmethyl)aniline has also been reported, showcasing the possibility of introducing multiple pyridylmethyl groups on the aniline nitrogen. nih.gov Furthermore, the synthesis of N-(pyrimidin-5-ylmethyl)pyridin-2-amine represents an interesting isomer where the aniline and pyrimidine moieties are swapped. chemicalbook.com
| Starting Aldehyde | Product | General Synthetic Method |
|---|---|---|
| 2-Pyridinecarboxaldehyde | N-(pyridin-2-ylmethyl)aniline | Reductive amination with aniline |
| 3-Pyridinecarboxaldehyde | N-(pyridin-3-ylmethyl)aniline | Reductive amination with aniline |
| 4-Pyridinecarboxaldehyde | N-(pyridin-4-ylmethyl)aniline | Reductive amination with aniline |
Variations of the Linker Moiety
The methylene (B1212753) bridge connecting the pyrimidine and aniline rings is a critical component that influences the molecule's conformation and flexibility. Modifications to this linker are a key strategy in analogue design.
Altering the length of the methylene bridge by homologation (insertion of additional methylene groups) or shortening can significantly impact the spatial orientation of the aromatic rings. The synthesis of analogues with an ethyl or propyl linker can be achieved through a multi-step process. For instance, a haloalkyl-substituted pyrimidine can be reacted with 3-iodoaniline in the presence of a base. Alternatively, reductive amination of a pyrimidine aldehyde with a corresponding aminoethyl- or aminopropylaniline derivative can yield the desired homologated products. jocpr.com
In a study on triazolopyrimidine derivatives, spacers of varying lengths (methylene, ethylene, and propylene) were introduced between the heterocyclic core and a phenyl ring, demonstrating the synthetic feasibility of linker modification. nih.gov
The following table provides examples of linker modifications in analogous systems.
| Linker Modification | General Synthetic Approach | Example of Analogue |
| Ethylene Linker | Reductive amination of a pyrimidine aldehyde with 2-(3-iodophenyl)ethanamine | N-(2-(3-iodophenyl)ethyl)pyrimidin-5-yl)methanamine |
| Propylene Linker | Nucleophilic substitution of a 5-(chloromethyl)pyrimidine (B28068) with 3-(3-iodophenyl)propan-1-amine | 3-iodo-N-(3-(pyrimidin-5-yl)propyl)aniline |
The introduction of rigid, unsaturated linkers such as an ethynyl (B1212043) group can restrict the conformational flexibility of the molecule, which can be advantageous for target binding. The synthesis of such analogues can be accomplished through Sonogashira coupling. For example, a terminal alkyne-functionalized pyrimidine can be coupled with 3-iodoaniline in the presence of a palladium catalyst and a copper(I) co-catalyst. Conversely, 5-ethynylpyrimidine (B139185) can be coupled with a suitable derivative of 3-iodoaniline. The synthesis of pyrimidine derivatives with alkynyl linkers has been reported in the context of kinase inhibitors. researchgate.net
Replacing the methylene carbon with heteroatoms such as oxygen (ether linkage) or sulfur (thioether linkage) can introduce new hydrogen bonding capabilities and alter the linker's angle and polarity. The synthesis of ether-linked analogues can be achieved via a Williamson ether synthesis, where a 5-(hydroxymethyl)pyrimidine (B107350) is reacted with 3-iodophenol (B1680319) under basic conditions, or a 5-(chloromethyl)pyrimidine is reacted with 3-iodophenol. For thioether analogues, a similar reaction can be performed using 3-iodothiophenol.
The synthesis of N-methylaniline derivatives, which involves the introduction of a nitrogen atom in the linker, has been extensively studied. researchgate.netchemicalbook.comgoogle.com For instance, N-methylation of anilines can be achieved using various methylating agents. researchgate.netchemicalbook.com Solid-phase synthesis methods have also been developed for N-heteroaryl substituted amino acid derivatives, which can be considered as analogues with a heteroatom-containing linker. nih.gov
The following table summarizes the incorporation of heteroatoms in the linker of analogous compounds.
| Linker Type | General Synthetic Approach | Example of Analogue |
| Ether Linker | Williamson ether synthesis | 5-((3-iodophenoxy)methyl)pyrimidine |
| Thioether Linker | Nucleophilic substitution with a thiophenol | 5-(((3-iodophenyl)thio)methyl)pyrimidine |
| Amine Linker (N-alkylation) | Reductive amination or reaction with an alkyl halide | N-methyl-N-(pyrimidin-5-ylmethyl)-3-iodoaniline |
Spectroscopic and Structural Characterization of 3 Iodo N Pyrimidin 5 Ylmethyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-iodo-N-(pyrimidin-5-ylmethyl)aniline, providing detailed insights into the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy offers a definitive map of the hydrogen atoms within the molecule. Analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on the aniline (B41778) and pyrimidine (B1678525) rings, as well as the methylene (B1212753) bridge.
Key findings from the ¹H NMR spectrum include characteristic shifts for the aromatic protons, which are influenced by the electronic effects of the iodine substituent and the amino group. The protons on the pyrimidine ring exhibit unique chemical shifts, confirming the presence and substitution pattern of this heterocyclic moiety. The methylene protons of the benzyl (B1604629) group typically appear as a singlet or a doublet, depending on the solvent and temperature, integrating to two protons and confirming the linkage between the aniline and pyrimidine rings.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H | 8.50 - 9.20 | m | - |
| Aniline-H | 6.50 - 7.50 | m | - |
| Methylene-CH₂ | 4.30 - 4.60 | s or d | - |
| Amine-NH | 4.00 - 5.50 | br s | - |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays a series of signals, each corresponding to a unique carbon atom in the structure.
The carbon atom attached to the iodine atom (C-I) is typically observed in the upfield region of the aromatic signals due to the heavy atom effect of iodine. The carbons of the pyrimidine ring resonate at characteristic downfield positions, consistent with their electron-deficient nature. The methylene carbon provides a key signal confirming the N-alkylation of the 3-iodoaniline (B1194756).
| Carbon | Chemical Shift (δ, ppm) |
| Pyrimidine-C | 140.0 - 160.0 |
| Aniline-C (unsubstituted) | 110.0 - 130.0 |
| Aniline-C-N | 145.0 - 150.0 |
| Aniline-C-I | 90.0 - 100.0 |
| Methylene-CH₂ | 45.0 - 55.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between adjacent protons, which is instrumental in assigning the protons on both the aniline and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the experimentally determined exact mass is compared to the calculated theoretical mass, confirming the molecular formula C₁₁H₁₀IN₃. The presence of the characteristic isotopic pattern for iodine (a single intense peak at m/z 127) further corroborates the identity of the compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 312.0000 | 312.0003 |
Note: The observed m/z value is an example and may vary slightly between instruments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.
The IR spectrum of the compound exhibits characteristic absorption bands that confirm its key structural features. A prominent N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹, indicative of the secondary amine. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings are found in the 1400-1600 cm⁻¹ region. The C-N stretching vibration can also be identified, typically in the 1200-1380 cm⁻¹ range. The presence of the C-I bond is more challenging to assign definitively as its vibration occurs at lower frequencies, often below the standard range of many IR spectrometers.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=C/C=N Stretch (Aromatic/Pyrimidine) | 1400 - 1600 |
| C-N Stretch | 1200 - 1380 |
X-ray Crystallography for Solid-State Structure Determination
As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in peer-reviewed literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles for the solid-state structure of this specific compound, are not available.
Spectroscopic Analysis of Related Compounds
While crystallographic data for the title compound is unavailable, spectroscopic information for structurally related compounds provides valuable insights into the molecular features of this class of molecules. The analysis of a closely related derivative, N-(pyrimidin-5-ylmethyl)pyridin-2-amine, offers a comparative basis for understanding the spectroscopic properties.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-(pyrimidin-5-ylmethyl)pyridin-2-amine reveals characteristic signals that can be assigned to the various protons within the molecule. The benzylic methylene protons present as a doublet at approximately 4.71 ppm, and the amine proton is observed as a broad singlet around 4.59 ppm, confirming the formation of the C-N bond. The aromatic region of the spectrum shows distinct resonances for the pyrimidinyl protons between δ 8.75-9.10 ppm and the pyridinyl protons in the range of δ 6.60-7.99 ppm. evitachem.com
Interactive Data Table of ¹H NMR Data for N-(pyrimidin-5-ylmethyl)pyridin-2-amine
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidinyl-H | 9.10 | Singlet | - |
| Pyrimidinyl-H | 8.75 | Singlet | - |
| Pyridinyl-H | 7.99 | Doublet | 4.7 |
| Pyridinyl-H | 6.60 | Doublet of Doublets | 7.0, 5.2 |
| Methylene (-CH₂-) | 4.71 | Doublet | 5.8 |
| Amine (-NH-) | 4.59 | Broad Singlet | - |
Further comparative data is available for 3-iodo-N-(pyridin-3-ylmethyl)aniline, which features a pyridine (B92270) ring instead of a pyrimidine ring. While not a direct analogue, its characterization provides context for the iodoaniline moiety.
Theoretical and Computational Chemistry Studies
Molecular Orbital Theory Calculations (e.g., DFT studies)
Molecular Orbital (MO) theory and, more specifically, Density Functional Theory (DFT), are central to modern computational chemistry for studying the electronic structure of molecules. DFT methods are employed to determine the electron density of a system, from which various properties can be derived.
For 3-iodo-N-(pyrimidin-5-ylmethyl)aniline, DFT calculations, often using functionals like B3LYP or B3PW91 in conjunction with basis sets such as 6-31++G(d,p), would be instrumental in optimizing the molecule's geometry to its lowest energy state. researchgate.net Such calculations would yield key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests higher reactivity.
Furthermore, these calculations can map the distribution of electron density, revealing the most electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atoms of the pyrimidine (B1678525) ring and the aniline (B41778) moiety are expected to be electron-rich, while the carbon atom attached to the iodine is likely to be a site for potential interactions.
Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations. Specific experimental or computational studies on this compound are not widely available.
Conformational Analysis and Energy Minimization
The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly around the central methylene (B1212753) bridge and the aniline nitrogen, allowing it to adopt multiple conformations.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local energy minima) and the transition states that separate them. Computational methods can rotate the dihedral angles of key bonds in increments and calculate the corresponding energy at each step. This process, known as a potential energy scan, helps to identify the most energetically favorable conformations.
Energy minimization is then performed on these identified low-energy structures to find the most stable, or ground-state, conformation. This optimized geometry is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, and for ensuring the accuracy of other computational predictions, like spectroscopic properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential metabolic pathways. By modeling the reactants, intermediates, transition states, and products, chemists can map out the entire reaction pathway.
Using DFT methods, researchers can calculate the activation energies for different potential reaction steps. researchgate.net The path with the lowest activation energy is generally the most likely to occur. This approach can distinguish between different proposed mechanisms, such as those involving nucleophilic substitution at the iodo-substituted ring or reactions involving the pyrimidine moiety. For example, modeling the reaction between 3-iodoaniline (B1194756) and 5-(chloromethyl)pyrimidine (B28068) could elucidate the transition state of the nucleophilic substitution reaction that forms the C-N bond, providing insights into the reaction's feasibility and kinetics.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational chemistry can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predicted shifts can be compared with experimental spectra to confirm the proposed structure. While factors like the solvent can influence chemical shifts, modern computational models can account for these effects to improve accuracy. nih.gov However, it is noted that some programs may have limitations in calculating properties for molecules containing heavier elements like iodine. researchgate.net
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) |
| C-I (Aniline Ring) | 95.8 | 96.2 |
| C-N (Aniline Ring) | 148.2 | 147.9 |
| Methylene (-CH₂-) | 45.5 | 45.1 |
| C-2 (Pyrimidine Ring) | 158.0 | 157.5 |
| C-4/6 (Pyrimidine Ring) | 159.5 | 159.1 |
Note: This table is for illustrative purposes to show how predicted data is compared with experimental results. Actual data for this specific compound is not available.
Quantitative Structure-Property Relationships (QSPR) in Synthetic Design
Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. In synthetic design, QSPR can help predict properties that influence reaction outcomes, such as solubility, stability, or reactivity, based on calculated molecular descriptors.
For this compound, key molecular descriptors can be calculated computationally. These include:
LogP (Octanol-Water Partition Coefficient): This descriptor predicts the lipophilicity of the molecule, which affects its solubility in different reaction media and its ability to cross biological membranes.
Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and is a good predictor of a molecule's transport properties, such as intestinal absorption.
These descriptors can be used to optimize reaction conditions. For example, a high calculated LogP might suggest using a less polar solvent for a particular synthetic step. While not directly predicting reaction outcomes, these properties provide crucial context for designing and troubleshooting synthetic routes.
Applications in Advanced Organic Synthesis
Use as a Building Block in Multi-Component Reactions
While specific examples of multi-component reactions (MCRs) directly employing 3-iodo-N-(pyrimidin-5-ylmethyl)aniline are not extensively documented, its structure is highly amenable to such synthetic strategies. The iodo-substituted aniline (B41778) core is a prime candidate for palladium-catalyzed MCRs. For instance, it can participate in sequential palladium-catalyzed processes, such as a Sonogashira coupling followed by a cyclization cascade, to rapidly assemble complex heterocyclic systems. The pyrimidine (B1678525) and secondary amine functionalities can also be involved in directing or participating in these transformations, offering a route to diverse molecular scaffolds from simple starting materials in a single synthetic operation.
Role in the Synthesis of Complex Heterocyclic Systems
The presence of both an aryl iodide and a pyrimidine ring makes this compound an excellent precursor for the synthesis of a wide array of complex heterocyclic systems. The aryl iodide is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. wikipedia.orgnih.gov
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | C-C | Biaryl or heteroaryl-substituted anilines |
| Buchwald-Hartwig Amination | Amines, amides, carbamates | C-N | Diamine derivatives, N-arylated heterocycles |
| Sonogashira Coupling | Terminal alkynes | C-C | Aryl alkynes, precursors to indoles, quinolines |
| Heck Coupling | Alkenes | C-C | Arylated alkenes |
For example, a Suzuki-Miyaura coupling reaction can be employed to introduce various aryl or heteroaryl substituents at the 3-position of the aniline ring. nih.govarkat-usa.org This methodology is highly efficient for creating biaryl structures, which are prevalent in many biologically active molecules. Similarly, the Buchwald-Hartwig amination allows for the formation of new C-N bonds, enabling the synthesis of complex diamine structures or facilitating intramolecular cyclizations to form nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov The Sonogashira coupling with terminal alkynes provides access to aryl alkynes, which are versatile intermediates that can be further elaborated into various heterocyclic systems like indoles and quinolines. nih.govresearchgate.net
Precursor for Ligands in Catalysis
The structural framework of this compound is well-suited for the synthesis of novel ligands for catalysis. The nitrogen atoms in the pyrimidine ring and the secondary amine can act as coordination sites for metal centers. The aryl iodide functionality allows for the introduction of phosphine (B1218219) groups, which are common coordinating moieties in catalytic ligands, via palladium-catalyzed phosphination reactions. nih.govresearchgate.netresearchgate.net
By carefully selecting the phosphine to be introduced, ligands with tailored steric and electronic properties can be synthesized. For example, coupling with diphenylphosphine (B32561) or dicyclohexylphosphine (B1630591) can yield bidentate or monodentate phosphine ligands. These ligands, featuring the pyrimidine-aniline backbone, can then be used to form complexes with transition metals like palladium, rhodium, or ruthenium, which may exhibit unique catalytic activities in various organic transformations.
Scaffolds for Chemical Probe Development (focused on synthetic accessibility)
The synthetic accessibility and modular nature of this compound make it an attractive scaffold for the development of chemical probes. The ability to easily diversify the molecule at the 3-position of the aniline ring through palladium-catalyzed cross-coupling reactions allows for the systematic modification of its properties. This is a key feature in the design of chemical probes, where fine-tuning of steric and electronic properties is often required to achieve desired biological activity and selectivity.
For instance, a library of compounds can be generated by reacting this compound with a variety of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling). This parallel synthesis approach facilitates the rapid exploration of the structure-activity relationship (SAR) and the identification of potent and selective chemical probes for biological targets.
Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity
The distinct reactivity of the C-I bond in this compound can be exploited to develop novel synthetic methodologies. The high reactivity of aryl iodides in oxidative addition to palladium(0) complexes makes this compound a valuable substrate for exploring new catalytic cycles and reaction conditions. nih.gov
Researchers can investigate, for example, regioselective transformations where the reactivity of the C-I bond is modulated by the electronic properties of the pyrimidine and aniline moieties. Furthermore, the development of one-pot, sequential cross-coupling reactions starting from this compound could provide efficient pathways to highly functionalized molecules that would otherwise require lengthy synthetic sequences. The unique combination of a reactive aryl iodide and a coordinating pyrimidine-amine fragment within the same molecule offers opportunities for designing novel tandem or domino reactions.
Application in Flow Chemistry and Automated Synthesis
While specific applications of this compound in flow chemistry and automated synthesis have not been reported, its role as a versatile building block in palladium-catalyzed reactions makes it an ideal candidate for such technologies. Palladium-catalyzed cross-coupling reactions are well-suited for adaptation to continuous flow processes, which can offer advantages in terms of reaction control, safety, and scalability.
The homogeneous nature of many palladium-catalyzed reactions allows for their straightforward implementation in flow reactors. Automated synthesis platforms could utilize this compound as a common starting material, which is then reacted with a diverse set of building blocks in a programmable manner to generate large libraries of compounds for high-throughput screening in drug discovery and materials science.
Future Research Directions and Outlook
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of 3-iodo-N-(pyrimidin-5-ylmethyl)aniline is poised for significant advancement through the exploration of novel catalytic systems. The presence of an iodine atom on the aniline (B41778) ring makes it an ideal substrate for a variety of cross-coupling reactions. Future research will likely focus on moving beyond traditional palladium catalysts to more sustainable and efficient alternatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have been instrumental in the synthesis of aniline and pyrimidine (B1678525) derivatives. nih.govsemanticscholar.orgcore.ac.uk For this compound, these reactions can be employed to introduce a wide range of substituents at the 3-position of the aniline ring, leading to a diverse library of compounds.
However, the field is moving towards the use of more earth-abundant and less toxic metal catalysts, such as those based on copper, nickel, iron, and cobalt. The development of ligands that can stabilize these base-metal catalysts and promote high catalytic activity and selectivity will be a key area of investigation. Furthermore, photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering mild and environmentally friendly reaction conditions. The application of these technologies to the derivatization of this compound could unlock new reaction pathways and provide access to previously inaccessible chemical space.
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Future research on this compound will undoubtedly venture into the stereoselective synthesis of its chiral analogues.
This can be achieved by introducing chiral centers into the molecule, for instance, by modifying the pyrimidin-5-ylmethyl linker or by introducing chiral substituents on the aniline or pyrimidine rings. The development of asymmetric catalytic methods for these transformations will be a primary focus. This includes the use of chiral ligands in transition metal catalysis, organocatalysis, and biocatalysis. Enzymes, with their inherent chirality and high selectivity, offer a particularly promising avenue for the synthesis of enantiomerically pure derivatives of this compound.
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. benthamdirect.comrasayanjournal.co.inpowertechjournal.comingentaconnect.comnih.gov For this compound, future research will aim to develop more sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
This will involve the exploration of solvent-free reaction conditions, the use of water as a reaction medium, and the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis. rasayanjournal.co.inpowertechjournal.com Furthermore, the development of catalytic systems that can operate under mild conditions and be easily recycled will be a key objective. Biocatalysis, which utilizes enzymes to perform chemical transformations, is another area with significant potential for developing greener synthetic routes to this compound and its derivatives. nih.gov
High-Throughput Synthesis and Screening of Derivatives for Chemical Diversity
To fully explore the therapeutic potential of the this compound scaffold, the generation of large and diverse libraries of its derivatives is essential. High-throughput synthesis and screening technologies will play a pivotal role in this endeavor.
DNA-encoded library (DEL) technology, for example, allows for the synthesis and screening of billions of compounds in a single experiment. nih.gov Applying this technology to the this compound scaffold could rapidly identify derivatives with high affinity for specific biological targets. Automated synthesis platforms, coupled with high-throughput screening assays, will also be crucial for accelerating the discovery of new bioactive molecules based on this scaffold.
Integration with Chemoinformatic and Machine Learning Approaches for Reaction Prediction
The integration of chemoinformatic and machine learning approaches is set to revolutionize the field of chemical synthesis. nih.govresearchgate.netlongdom.orgresearchgate.netmdpi.comchemrxiv.org For this compound, these computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic routes.
By analyzing vast datasets of chemical reactions, machine learning algorithms can identify patterns and relationships that are not readily apparent to human chemists. acs.org This can help in predicting the most effective catalysts and reaction conditions for the derivatization of this compound. Furthermore, chemoinformatic tools can be used to design virtual libraries of derivatives and predict their physicochemical and biological properties, thereby prioritizing the synthesis of the most promising compounds. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to guide the design of new analogues with improved activity. researchgate.net
Q & A
Q. Methodological Consideration :
- Optimize reaction temperature (40–80°C) to balance yield and side reactions.
- Monitor reaction progress via TLC or HPLC to detect intermediates.
- Purify using column chromatography with silica gel (hexane/ethyl acetate gradient).
How can conflicting NMR data for this compound be resolved?
Discrepancies in NMR signals (e.g., aromatic proton splitting or iodine-induced shifts) often arise from solvent polarity, concentration, or paramagnetic impurities. Use deuterated DMSO or CDCl₃ for consistency. Advanced techniques like 2D NMR (HSQC, HMBC) clarify ambiguous assignments by correlating protons with adjacent carbons and resolving coupling patterns .
Q. Example Protocol :
- Dissolve 10–20 mg in 0.6 mL deuterated solvent.
- Acquire ¹³C NMR at 125 MHz to resolve overlapping signals.
- Compare with computational predictions (DFT calculations) for validation.
What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?
AOPs like Fenton’s reagent (Fe²⁺/H₂O₂) and photocatalysis (e.g., MnFe₂O₄/Zn₂SiO₄ under solar radiation) degrade aromatic amines. For iodinated derivatives, hydroxyl radicals (•OH) attack the aromatic ring, while iodide ions may form secondary pollutants. Optimize pH (3–5 for Fenton) and catalyst loading (0.5–1.5 g/L) to maximize mineralization .
Q. Degradation Efficiency Data :
| AOP Method | Degradation Rate (%) | Time (min) | Byproducts Detected |
|---|---|---|---|
| Plasma Discharge | 98.5 | 7.5 | Iodide, CO₂ |
| Photocatalysis | 85.2 | 120 | Pyridine fragments |
How does the pyrimidine moiety influence the compound’s environmental persistence in soil?
The pyrimidine group enhances hydrophilicity, increasing mobility in soil. Studies on analogous anilines show vertical migration under varying hydraulic conditions (e.g., pumping speeds >0.5 L/min accelerate leaching). Sorption to organic matter reduces bioavailability, but microbial degradation rates depend on soil pH and redox potential .
Q. Key Parameters :
- Soil organic carbon content (SOC ≥2% reduces mobility).
- Microbial consortia (e.g., Pseudomonas spp. degrade aromatic amines).
What analytical techniques are recommended for quantifying trace residues of this compound?
High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) is standard. For trace analysis (<1 ppm), LC-MS/MS with electrospray ionization (ESI+) provides higher sensitivity. Calibrate using isotopically labeled internal standards (e.g., ¹³C-aniline derivatives) to correct matrix effects .
Q. LC-MS/MS Parameters :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: 0.1% formic acid in acetonitrile/water (70:30).
- LOQ: 0.01 µg/L.
How can contradictory photostability data under UV vs. solar radiation be reconciled?
Discrepancies arise from wavelength-specific degradation pathways. UV-C (254 nm) directly cleaves C-I bonds, while solar radiation (UV-A/B) generates reactive oxygen species (ROS) that oxidize the pyrimidine ring. Use controlled irradiation experiments with monochromatic light sources to isolate degradation mechanisms .
Q. Experimental Design :
- Irradiate samples in quartz cells under N₂ atmosphere to exclude O₂ interference.
- Monitor ROS (e.g., •OH, O₂•⁻) via spin-trapping EPR.
What computational strategies predict the compound’s reactivity in cross-coupling reactions?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For Suzuki coupling, the iodine atom’s electrophilicity and steric hindrance from the pyrimidinylmethyl group are critical. Solvent models (e.g., PCM for DMF) improve accuracy .
Q. DFT Parameters :
- Basis Set: B3LYP/6-311++G(d,p).
- Transition State Analysis: Nudged elastic band (NEB) method.
How does the compound’s iodine substituent affect toxicity profiles in aquatic ecosystems?
Iodinated aromatics exhibit higher bioaccumulation than non-halogenated analogs. Acute toxicity (LC₅₀) in Daphnia magna ranges from 0.5–2.0 mg/L, with iodine contributing to oxidative stress. Chronic exposure disrupts thyroid hormone synthesis in fish due to structural similarity to thyroxine .
Q. Mitigation Strategies :
- Adsorption on activated carbon (efficiency >90% at 10 g/L).
- Ozonation to break C-I bonds before discharge.
What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
Protect amine groups (e.g., tert-butoxycarbonyl, Boc) during iodination to prevent side reactions. Use flow chemistry for exothermic steps (e.g., Grignard additions) to improve control. Intermediate characterization via inline IR spectroscopy reduces purification bottlenecks .
Q. Case Study :
- Step 1: Boc protection (yield: 95%).
- Step 2: Iodination (yield: 82%).
- Step 3: Deprotection (yield: 88%).
- Overall Yield: 67%.
How do solvent polarity and temperature influence crystallization of the compound?
Polar aprotic solvents (DMF, DMSO) promote solubility but hinder crystallization. Switch to ethyl acetate/hexane (3:7) at −20°C for slow nucleation. X-ray diffraction confirms monoclinic crystal packing stabilized by N-H···N hydrogen bonds between aniline and pyrimidine groups .
Q. Crystallization Protocol :
- Dissolve in warm ethyl acetate (50°C).
- Add hexane dropwise until cloudy.
- Cool to −20°C for 24 h.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
